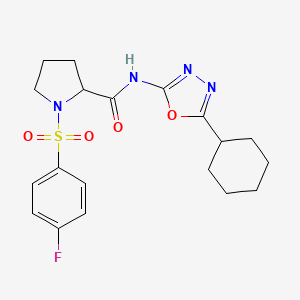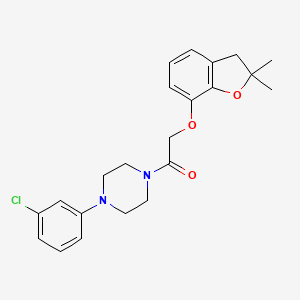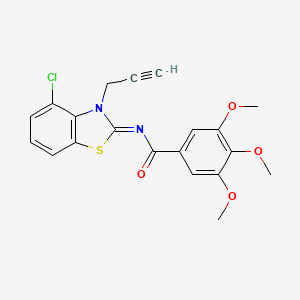![molecular formula C11H18N2O2 B2442432 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline CAS No. 909728-80-9](/img/structure/B2442432.png)
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, also known as DMAEMA, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that contains both an amino group and an ether group, which makes it a versatile compound in various fields of research.
Aplicaciones Científicas De Investigación
Covalent Immobilization on Gold Surfaces
- Application : The covalent immobilization of related compounds on gold surfaces has been studied for their potential in creating novel materials. This involves the use of these compounds as nucleation sites for polymer formation, particularly polyaniline and its derivatives, which can have implications in electronics and sensor technology (Mazur & Krysiński, 2001).
Chromogenic Chemosensors
- Application : Derivatives of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline have been utilized in creating chromogenic chemosensors, particularly for the detection of cyanide. This highlights their potential in environmental monitoring and analytical chemistry (Heying et al., 2015).
Antifungal Agents
- Application : Novel derivatives have been synthesized and evaluated for their antifungal properties. This research is significant in the field of pharmaceuticals and medicinal chemistry, particularly in the development of new treatments for fungal infections (Illicachi et al., 2017).
Optical Limiting Materials
- Application : Studies on metallophthalocyanines containing 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline derivatives show promise in the field of nonlinear optics. These compounds can be used for optical limiting, which is crucial in protecting sensitive optical components and human eyes from intense light sources (Bıyıklıoğlu et al., 2019).
Synthesis and Characterization for Potential Uses
- Application : Synthesis and characterization of these compounds form the basis for exploring their potential in various applications, ranging from antimicrobial properties to their role as intermediates in organic synthesis (Shuang-xi, 2012).
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-10-5-4-9(12)8-11(10)14-3/h4-5,8H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHOXJKLRZETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)
![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)


![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)

![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)



